molecular formula C9H10ClIO B1611537 1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole CAS No. 69352-04-1

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

Cat. No. B1611537
CAS RN: 69352-04-1
M. Wt: 296.53 g/mol
InChI Key: HEBYOYIIQNKPGQ-UHFFFAOYSA-N
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Description

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole (CDMB) is a synthetic compound belonging to the class of organic compounds known as benziodoxoles. It is an aromatic heterocyclic compound containing a benzene ring fused to a five-membered oxazole ring. CDMB is a colorless, viscous liquid with a characteristic odor. It is soluble in organic solvents and insoluble in water. CDMB has a wide range of applications in the scientific research field, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

1. Electrophilic Trifluoromethylation Reagent

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole serves as an electrophilic trifluoromethylation reagent. It is used in the preparation of trifluoromethyl transfer agents, playing a significant role in trifluoromethylation reactions (Eisenberger et al., 2012).

2. Chlorination of Arenes and Heterocycles

This compound is effective for the chlorination of nitrogen-containing heterocycles and selected classes of arenes. Its properties, such as ease of preparation and stability in air and moisture, make it suitable for industrial applications (Wang et al., 2016).

3. Ortho-Selective Chlorination

1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole is utilized for the ortho-selective chlorination of various electronically differentiated anilides and sulfonamides under aqueous conditions. Its application demonstrates its versatility as a chlorinating agent (Vinayak et al., 2018).

4. Hypervalent Iodine Reagent for Perfluoroalkylation

This compound is also integral in the synthesis of hypervalent iodine reagents containing a functionalized tetrafluoroethyl group, showing potential applications in chemical biology, particularly in fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).

5. Patterning and Tailoring of Graphene

It has been employed in the patterning and tailoring of graphene. Its decomposition leads to the generation of reactive radicals that attach to graphene, facilitating controlled chlorination, hydroxylation, and trifluoromethylation of graphene (Bao et al., 2021).

properties

IUPAC Name

1-chloro-3,3-dimethyl-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-9(2)7-5-3-4-6-8(7)11(10)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYOYIIQNKPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500326
Record name 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

CAS RN

69352-04-1
Record name 1-Chloro-3,3-dimethyl-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3,3-dimethyl-1,2-benziodoxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 2
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 3
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 4
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 5
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole
Reactant of Route 6
1-Chloro-1,3-dihydro-3,3-diMethyl-1,2-benziodoxole

Citations

For This Compound
31
Citations
K Stanek, R Koller, I Kieltsch… - … of Reagents for …, 2001 - Wiley Online Library
[ 887144‐97‐0 ] C 10 H 10 F 3 IO (MW 330.09) InChI = 1S/C10H10F3IO/c1‐9(2)7‐5‐3‐4‐6‐8(7)14(15‐9)10(11,12)13/h3‐6H,1‐2H3 InChIKey = HVAPLSNCVYXFDQ‐UHFFFAOYSA‐N …
Number of citations: 2 onlinelibrary.wiley.com
RMH Simonet-Davin, J Waser - 2020 - infoscience.epfl.ch
Handling, Storage and Precautions: the reagent is stable to air at room temperature. Prolonged exposure to light and higher temperature may cause decomposition (CAUTION: an …
Number of citations: 2 infoscience.epfl.ch
X Shao, L Lu, Q Shen - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1584705‐82‐7 ] C 10 H 10 F 3 IOS (MW 361.94) InChI = 1S/C10H10F3IOS/c1‐9(2,15‐16‐10(11,12)13)7‐5‐3‐4‐6‐8(7)14/h3‐6H,1‐2H3 InChIKey = OVVURKRTLZQGJM‐…
Number of citations: 0 onlinelibrary.wiley.com
E Nobile - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[1052174‐67‐0] C 16 H 15 F 2 IO 3 S (MW 452.25) InChI = 1S/C16H15F2IO3S/c1‐15(2)13‐10‐6‐7‐11‐14(13)19(22‐15)16(17,18)23(20,21)12‐8‐4‐3‐5‐9‐12/h3‐11H,1‐2H3 InChIKey …
Number of citations: 0 onlinelibrary.wiley.com
P Eisenberger, S Gischig… - Chemistry–A European …, 2006 - Wiley Online Library
The synthesis of a new family of 10‐I‐3 hypervalent iodine compounds is described in which the CF 3 functionality participates directly in the hypervalent bond. These materials are …
VV Zhdankin - Advances in Heterocyclic Chemistry, 2015 - Elsevier
This chapter provides the first comprehensive review covering all main aspects of the chemistry of iodine heterocycles including preparation, structure, and synthetic applications. The …
Number of citations: 20 www.sciencedirect.com
RA Moss, B Wilk, K Krogh-Jespersen… - Journal of the …, 1989 - ACS Publications
Several analogues of 1-oxido-1, 2-benziodoxol-3 (1 H)-one, 1 (the valence tautomer of o-iodosobenzoate), were examined for their ability to cleave p-nitrophenyl diphenylphosphate in …
Number of citations: 55 pubs.acs.org
Q Shen - The Journal of Organic Chemistry, 2023 - ACS Publications
Two types of electrophilic trifluoromethylthiolating reagents were developed in the past 10 years in our laboratory. The development of the first type of reagent, trifluoromethanesulfenate …
Number of citations: 9 pubs.acs.org
W Wu, B Wang, X Ji, S Cao - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
A copper-catalyzed direct oxidative trifluoromethylthiolation of aryl boronic acids with AgSCF3 has been developed. This approach provides straightforward and efficient access to a …
Number of citations: 23 pubs.rsc.org
H Chachignon, D Cahard - Chinese Journal of Chemistry, 2016 - Wiley Online Library
This work proposed a label‐free, cost‐effective and fairly sensitive electrogenerated chemiluminescence (ECL) strategy for the specific detection of lysozyme based on the hemin/G‐…
Number of citations: 180 onlinelibrary.wiley.com

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